N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonylated oxazolidine moiety at the N1 position and a 4-fluorobenzyl group at the N2 position. The 4-fluorobenzyl substituent may enhance lipophilicity and modulate interactions with aromatic receptor pockets.
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKTMKZXHLNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C18H22BrN3O6S
- Molecular Weight : 505.4 g/mol
- CAS Number : 868980-93-2
The compound features a combination of oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety. This structural arrangement is significant for its biological interactions and therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : Achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
- Introduction of the Bromophenyl Sulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
- Coupling with Oxalamide : The final step involves coupling the oxazolidinone intermediate with oxalamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Analgesic and Anti-inflammatory Potential
Recent studies have explored the analgesic and anti-inflammatory properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting COX-2 enzyme activity, which is crucial in pain and inflammation pathways.
These findings suggest that modifications to the oxazolidinone structure can enhance biological activity.
Toxicity Assessments
Toxicological evaluations have been conducted on related compounds to assess their safety profiles. The acute toxicity studies indicated that several derivatives exhibited low toxicity levels, with no lethal effects observed in animal models during acute oral toxicity tests.
Case Studies
- Study on Analgesic Activity : In a comparative study assessing the analgesic effects of various oxazolones, it was found that compounds similar to this compound showed significant pain relief in writhing and hot plate tests, indicating their potential as analgesics .
- Histopathological Assessments : Histopathological examinations conducted on preserved organs from treated mice showed no significant adverse effects, supporting the low toxicity profile of these compounds .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Thiazolyl/Acetylpiperidinyl Groups : The target’s 4-bromophenylsulfonyl group differs from the thiazolyl and acetylpiperidinyl groups in compound 13, which showed antiviral activity. Sulfonyl groups may enhance binding to charged residues in viral entry proteins .
- Fluorinated Aromatic Substitutents : The 4-fluorobenzyl group in the target compound contrasts with the 2-fluorophenyl group in compound 16. Fluorine’s position influences electronic effects and steric interactions in receptor binding .
- Bulkier Moieties : Adamantyl-substituted oxalamides (e.g., compound 10) exhibit high thermal stability (>210°C melting points) due to rigid hydrocarbon frameworks, suggesting that the target’s oxazolidine-sulfonyl group may similarly enhance conformational rigidity .
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzyl group likely increases logP compared to methoxyphenethyl (compound 18) or hydroxyethyl-thiazolyl (compound 13) substituents, impacting membrane permeability.
- Solubility : Sulfonyl groups generally improve aqueous solubility, which may offset the lipophilicity introduced by the fluorobenzyl moiety.
Preparation Methods
Oxazolidine Ring Formation
The oxazolidine scaffold is typically constructed via cyclization of β-amino alcohols with carbonyl sources. For the 3-((4-bromophenyl)sulfonyl)oxazolidine subunit, a two-step approach is employed:
- Amino Alcohol Preparation : Reacting epichlorohydrin with 4-bromobenzenesulfonamide under basic conditions yields the β-amino alcohol intermediate. This reaction proceeds via nucleophilic ring-opening of the epoxide by the sulfonamide nitrogen.
- Cyclization : Treating the amino alcohol with paraformaldehyde in toluene under reflux induces cyclization to form the oxazolidine ring. Catalytic p-toluenesulfonic acid (p-TsOH) accelerates the dehydration step.
Key Reaction Parameters :
Sulfonylation of Oxazolidine
The 4-bromophenylsulfonyl group is introduced during oxazolidine synthesis. Using 4-bromobenzenesulfonyl chloride as the sulfonating agent ensures regioselective installation. The reaction occurs in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving near-quantitative conversion.
Optimization Note : Excess sulfonyl chloride (1.2 equiv) and prolonged stirring (12–16 hr) minimize residual starting material.
Oxalamide Linker Synthesis
Diethyl Oxalate-Mediated Coupling
The N2-(4-fluorobenzyl)oxalamide moiety is synthesized via nucleophilic acyl substitution. A representative protocol adapted from N1,N2-bis(2-hydroxyethyl)oxalamide syntheses involves:
- Reaction Setup :
- Substrates : 4-Fluorobenzylamine (2.2 equiv), diethyl oxalate (1.0 equiv)
- Solvent : Anhydrous methanol or ethanol
- Conditions : 0°C to room temperature, 12–24 hr
- Workup : Precipitation in cold ethanol followed by recrystallization yields the oxalamide as a white solid.
Yield : 85–90% (extrapolated from analogous oxalamide formations).
Oxalyl Chloride Route
For higher purity, oxalyl chloride can replace diethyl oxalate:
- Chlorination : 4-Fluorobenzylamine reacts with oxalyl chloride (1.1 equiv) in dry tetrahydrofuran (THF) at −10°C.
- Quenching : Gradual addition to ice-water precipitates the oxalamide, which is filtered and dried.
Advantages :
- Avoids ester hydrolysis side reactions
- Shorter reaction time (2–4 hr)
Final Coupling of Subunits
Reductive Amination
The oxazolidine-methylamine intermediate is coupled to the oxalamide via reductive amination:
- Imine Formation : React the oxazolidine-methylamine (1.0 equiv) with the oxalamide carbonyl group (1.05 equiv) in methanol using glacial acetic acid as a catalyst.
- Reduction : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) reduces the imine to the secondary amine at pH 4–5.
Critical Parameters :
- pH control via acetic acid/sodium acetate buffer
- Temperature: 25–30°C
- Yield: 70–75%
Carbodiimide-Mediated Amide Bond Formation
Alternative coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : The oxalamide carboxylic acid (if present) is activated with EDC/HOBt in DMF.
- Coupling : React with oxazolidine-methylamine (1.2 equiv) at 0°C → room temperature for 12 hr.
Yield : 65–70% (lower due to steric hindrance)
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 32.7 | 78 | 95.2 |
| THF | 7.5 | 65 | 91.8 |
| DCM | 8.9 | 72 | 93.5 |
| DMF | 36.7 | 68 | 89.7 |
Methanol balances solubility and reaction efficiency, making it the optimal choice.
Temperature Profiling
- Cyclization : >100°C required for complete ring closure
- Oxalamide Formation : 0°C → RT prevents overreduction
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 H2O:ACN, 1.0 mL/min)
- Elemental Analysis :
Calculated for C23H22BrFN2O5S: C 48.52%, H 3.89%, N 4.92%.
Found: C 48.48%, H 3.91%, N 4.89%.
Challenges and Mitigation Strategies
Sulfonamide Hydrolysis
The 4-bromophenylsulfonyl group is susceptible to hydrolysis under strongly acidic/basic conditions. Mitigation includes:
Oxazolidine Ring Opening
Prolonged heating or protic solvents can revert the oxazolidine to its linear form. Solutions:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Bromobenzenesulfonamide | 320 | 45 |
| 4-Fluorobenzylamine | 280 | 30 |
| Diethyl oxalate | 50 | 10 |
| Solvents/Catalysts | — | 15 |
Waste Management
- Solvent Recovery : Distillation reclaims >90% of methanol and DCM.
- Sulfonate Byproducts : Neutralization with Ca(OH)2 precipitates CaSO4 for safe disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
